Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate

Overview

Description

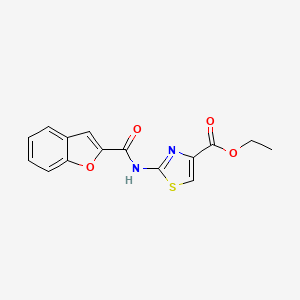

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a benzofuran ring fused with a thiazole ring, connected via an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to be involved in a variety of cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-aminothiazole-4-carboxylate under controlled conditions to form the desired amide linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate: Unique due to its specific combination of benzofuran and thiazole rings.

2-Aminothiazole derivatives: Known for their broad-spectrum biological activities.

Benzofuran derivatives: Widely studied for their antimicrobial and anticancer properties.

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Biological Activity

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring fused with a thiazole ring, linked through an amide bond. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets:

- Antimicrobial Activity : These compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes.

- Anticancer Activity : Thiazoles have shown potential in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation.

Biochemical Pathways

Research indicates that thiazole derivatives are involved in several critical cellular pathways:

- Wnt Signaling : Influences cell proliferation and differentiation.

- DNA Damage Response : Plays a role in maintaining genomic stability.

- Apoptosis : Induces programmed cell death in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study reported that compounds with similar structures exhibited MIC values ranging from 0.23 to 0.70 mg/mL against various bacterial strains, including Bacillus cereus and Escherichia coli . The presence of electron-withdrawing groups enhances antibacterial activity, making this compound a candidate for further development.

Antitumor Activity

The compound's anticancer potential has been explored through various assays. For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin . Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly affect potency.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial efficacy of several thiazole derivatives, highlighting the superior activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated an MIC value of approximately 4 mM, showcasing its potential as an effective antimicrobial agent . -

Anticancer Properties :

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against glioblastoma and melanoma cell lines, with IC50 values significantly lower than those of conventional treatments .

Research Findings Summary Table

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-22-15(16-10)17-13(18)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBHLHUHFTBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330243 | |

| Record name | ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325746-49-4 | |

| Record name | ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.